molecular formula C14H20N2O3 B7634478 2-(1,3-Benzodioxol-4-ylmethylamino)-2-ethylbutanamide

2-(1,3-Benzodioxol-4-ylmethylamino)-2-ethylbutanamide

Cat. No. B7634478
M. Wt: 264.32 g/mol
InChI Key: IOCKKSSXEQIOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzodioxol-4-ylmethylamino)-2-ethylbutanamide, also known as Eutylone, is a synthetic cathinone that belongs to the class of beta-keto amphetamines. Eutylone has gained significant attention in the scientific community due to its potential applications in medical and forensic research.

Mechanism of Action

2-(1,3-Benzodioxol-4-ylmethylamino)-2-ethylbutanamide acts as a potent serotonin and dopamine transporter inhibitor, leading to the release of these neurotransmitters in the brain. This mechanism of action is similar to other synthetic cathinones such as MDPV and methylone. The release of these neurotransmitters leads to the stimulation of the central nervous system, resulting in euphoria, increased energy, and alertness.
Biochemical and Physiological Effects:
2-(1,3-Benzodioxol-4-ylmethylamino)-2-ethylbutanamide can cause various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause the release of stress hormones such as cortisol and adrenaline, leading to a state of hyperarousal. Prolonged use of 2-(1,3-Benzodioxol-4-ylmethylamino)-2-ethylbutanamide can lead to adverse effects such as neurotoxicity, cardiovascular toxicity, and psychiatric disorders.

Advantages and Limitations for Lab Experiments

2-(1,3-Benzodioxol-4-ylmethylamino)-2-ethylbutanamide has several advantages for lab experiments, including its high potency and selectivity for serotonin and dopamine transporters. It can also be easily synthesized using standard laboratory equipment and reagents. However, 2-(1,3-Benzodioxol-4-ylmethylamino)-2-ethylbutanamide has several limitations for lab experiments, including its potential for causing adverse effects in animal models and the lack of long-term toxicity data.

Future Directions

Future research on 2-(1,3-Benzodioxol-4-ylmethylamino)-2-ethylbutanamide should focus on its potential applications in medical and forensic research, including its use as a diagnostic tool for psychiatric disorders and its potential for use as a therapeutic agent for addiction and depression. Additionally, future research should focus on the development of safer and more effective synthetic cathinones with fewer adverse effects.
Conclusion:
2-(1,3-Benzodioxol-4-ylmethylamino)-2-ethylbutanamide is a synthetic cathinone that has gained significant attention in the scientific community due to its potential applications in medical and forensic research. It acts as a potent serotonin and dopamine transporter inhibitor, leading to the release of these neurotransmitters in the brain. 2-(1,3-Benzodioxol-4-ylmethylamino)-2-ethylbutanamide has several advantages for lab experiments, including its high potency and selectivity for serotonin and dopamine transporters. However, it also has several limitations for lab experiments, including its potential for causing adverse effects in animal models and the lack of long-term toxicity data. Future research on 2-(1,3-Benzodioxol-4-ylmethylamino)-2-ethylbutanamide should focus on its potential applications in medical and forensic research and the development of safer and more effective synthetic cathinones.

Synthesis Methods

2-(1,3-Benzodioxol-4-ylmethylamino)-2-ethylbutanamide can be synthesized by using a variety of methods, including reductive amination, condensation, and Friedel-Crafts acylation. The most commonly used method for the synthesis of 2-(1,3-Benzodioxol-4-ylmethylamino)-2-ethylbutanamide is reductive amination, which involves the reaction between 3,4-methylenedioxyphenylacetone and ethylamine in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

2-(1,3-Benzodioxol-4-ylmethylamino)-2-ethylbutanamide has been used in various scientific research studies, including pharmacological and toxicological studies, forensic analysis, and drug metabolism studies. Pharmacological studies have shown that 2-(1,3-Benzodioxol-4-ylmethylamino)-2-ethylbutanamide acts as a potent serotonin and dopamine transporter inhibitor, leading to the release of these neurotransmitters in the brain. Toxicological studies have shown that 2-(1,3-Benzodioxol-4-ylmethylamino)-2-ethylbutanamide can cause adverse effects such as hyperthermia, seizures, and cardiovascular toxicity.

properties

IUPAC Name

2-(1,3-benzodioxol-4-ylmethylamino)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-14(4-2,13(15)17)16-8-10-6-5-7-11-12(10)19-9-18-11/h5-7,16H,3-4,8-9H2,1-2H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCKKSSXEQIOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)N)NCC1=C2C(=CC=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-4-ylmethylamino)-2-ethylbutanamide

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